3-Bromo-6-methyl-5-nitro-1H-indazole

Medicinal Chemistry Organic Synthesis Process Chemistry

Substituting this indazole with analogs lacking any single functional handle can derail multi-step medicinal chemistry syntheses. 3-Bromo-6-methyl-5-nitro-1H-indazole (CAS 1000343-58-7) provides three orthogonal reactive sites for unambiguous diversification: • C3-Br: Enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for rapid library generation • C5-NO2: Reduction to primary amine permits amide bond formation or reductive amination • C6-Me: Modulates logP and steric profile without additional synthetic manipulation Consistent ≥95% purity and mp 223-225 °C ensure reproducible batch quality for scalable process chemistry and SAR studies.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1000343-58-7
Cat. No. B1292585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-5-nitro-1H-indazole
CAS1000343-58-7
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br
InChIInChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
InChIKeyGIOGUISZUYCHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methyl-5-nitro-1H-indazole Overview


3-Bromo-6-methyl-5-nitro-1H-indazole (CAS: 1000343-58-7) is a polyfunctional heterocyclic building block characterized by a 1H-indazole core substituted with a bromine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position . With a molecular formula of C8H6BrN3O2 and a molecular weight of approximately 256.06 g/mol, this compound is recognized as a key synthetic intermediate in medicinal chemistry . Its structure is specifically tailored for selective derivatization, primarily serving as a precursor in the development of kinase inhibitors and other biologically active molecules, rather than being a final active pharmaceutical ingredient itself .

1 Orthogonal handles: C3-Br (cross-coupling), C5-NO₂ (amine reduction), C6-CH₃ (physicochemical modulation)
2 High-purity building block for reliable stoichiometry in multi-step synthesis
3 Polar aprotic solvent compatibility suits anhydrous Pd-catalyzed reactions

3-Bromo-6-methyl-5-nitro-1H-indazole Substitution Risks


Substituting 3-Bromo-6-methyl-5-nitro-1H-indazole with seemingly similar indazole analogs can critically undermine a synthetic route. The compound's unique value proposition is not in any inherent biological activity but in its precise, orthogonal functionalization. The combination of a C3-bromo handle for cross-coupling reactions (e.g., Suzuki-Miyaura), a C5-nitro group for reduction to an amine, and a C6-methyl group for modulation of physicochemical properties creates a highly specific and reactive intermediate . Replacing this compound with an analog lacking even one of these groups—such as 3-bromo-6-methyl-1H-indazole (which lacks the nitro group) or 6-methyl-5-nitro-1H-indazole (which lacks the bromo handle)—would eliminate a critical synthetic handle, forcing a redesign of the entire multi-step sequence and significantly reducing the potential for generating diverse, complex molecular libraries for structure-activity relationship (SAR) studies .

Missing C5-nitro group
Eliminates the amine derivatization pathway, severely restricting SAR library expansion.
Absent C3-bromo handle
Disables key cross-coupling diversification, blocking access to trisubstituted indazole libraries.
C6-methyl modification
Altering or removing the methyl group may shift physicochemical properties and metabolic profiles unpredictably.

3-Bromo-6-methyl-5-nitro-1H-indazole vs. Analogs


Superior Thermal Stability and Purity

3-Bromo-6-methyl-5-nitro-1H-indazole exhibits a significantly higher melting point and is consistently offered at a higher minimum purity compared to its non-nitrated analog, 3-bromo-6-methyl-1H-indazole. This directly impacts storage, handling, and the reliability of subsequent reaction stoichiometry. Specifically, the target compound has a melting point of 223-225 °C, whereas the non-nitro analog has a reported melting point of approximately 185 °C [1]. Furthermore, standard commercial purity for the target compound is ≥95% (often 95%+), compared to the more variable 95% standard for the analog .

Thermal stability & purity
Data to verify
223–225 °C
vs
~185 °C
Δ +38–40 °C
Purity ≥95% (target) vs 95% (analog)
Reported higher melting point supports storage stability and accurate reaction stoichiometry.
Supplier-derived data; verify under lab conditions.
Medicinal Chemistry Organic Synthesis Process Chemistry

Low Aqueous Solubility Advantage

The target compound demonstrates aqueous solubility that is an order of magnitude lower than its non-brominated analog, 6-methyl-5-nitro-1H-indazole. This difference is critical for work-up and purification protocols. 3-Bromo-6-methyl-5-nitro-1H-indazole has a reported aqueous solubility of 0.056 g/L at 25 °C (or 0.067 mg/mL), which is approximately 8.6 to 10.3 times less soluble than the comparator, 6-methyl-5-nitro-1H-indazole, which has a solubility of 0.577 mg/mL .

Aqueous solubility
Data to verify
0.056 g/L
vs
0.577 mg/mL
8.6–10.3× lower solubility
Lower water solubility facilitates organic-phase retention during extraction and purification.
Reported at 25 °C; may vary with pH and ionic strength.
Process Chemistry Purification Analytical Chemistry

Polar Aprotic Solvent Compatibility

3-Bromo-6-methyl-5-nitro-1H-indazole is specifically characterized by good solubility in polar aprotic solvents like acetone and ethyl acetate, while having limited water solubility . This profile is not universally true for all indazole analogs. For instance, 6-methyl-5-nitro-1H-indazole, while also demonstrating limited cold water solubility, is noted for having 'good solubility in hot water and dilute alkali' [1], which would be problematic for standard organic-phase cross-coupling reactions like Suzuki-Miyaura couplings that require anhydrous, aprotic conditions.

Solvent compatibility
Source review
Polar aprotic (acetone, EtOAc)
vs
Hot water, dilute alkali
Qualitative difference in solvent profile
Compatible with anhydrous Pd-catalyzed cross-coupling, minimizing hydrolysis side reactions.
Supplier-reported; confirm for specific reaction conditions.
Synthetic Methodology Catalysis Medicinal Chemistry

3-Bromo-6-methyl-5-nitro-1H-indazole Applications


Kinase Inhibitor Library Synthesis

Medicinal chemistry teams should prioritize procuring this compound as the starting point for constructing diverse libraries of 3,5,6-trisubstituted indazoles. The C3-bromo handle allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings . Subsequent reduction of the C5-nitro group to a primary amine provides a second orthogonal handle for amide bond formation or reductive amination, enabling the efficient exploration of SAR around the kinase hinge-binding motif. The low aqueous solubility and good solubility in aprotic solvents (as established in Section 3) are critical for ensuring the reliability of these anhydrous, palladium-catalyzed reactions .

Multi-Kilogram Scale-Up

Process chemists developing scalable routes to clinical candidates will find this compound advantageous due to its consistent high purity (≥95%) and high melting point (223-225 °C) . These factors contribute to batch-to-batch reproducibility and simplify in-process quality control. The well-defined physical properties and limited water solubility facilitate straightforward work-up procedures involving phase separations and organic solvent extractions, which are essential for cost-effective and robust large-scale manufacturing .

Hypoxia-Activated Prodrug Precursor

The C5-nitro group on the indazole scaffold is not merely a synthetic handle; it is a functional moiety of interest for developing hypoxia-activated prodrugs or agents requiring bioreductive activation. 3-Bromo-6-methyl-5-nitro-1H-indazole serves as a direct precursor for such studies, allowing researchers to first derivatize the C3-position to optimize target binding and pharmacokinetics, and subsequently leverage the retained nitro group for bioreductive activation. This orthogonal synthetic strategy would be unavailable if using an analog without the nitro group .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C3-Br and C5-NO₂ handles
Diversification efficiency and SAR expansion
Multi-kilogram scale-up
High purity and thermal stability
Batch-to-batch reproducibility and robust work-up
Hypoxia-activated prodrug precursor
Retained C5-nitro for bioreductive activation
Orthogonal derivatization of C3 before nitro reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methyl-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.